molecular formula C23H22N4 B2629333 2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896846-46-1

2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2629333
CAS RN: 896846-46-1
M. Wt: 354.457
InChI Key: GBDLXZGPOMQLGM-UHFFFAOYSA-N
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Description

The compound belongs to the family of Pyrazolo[1,5-a]pyrimidines (PP), which are N-heterocyclic compounds. These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are considered privileged scaffolds in drug discovery .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of the synthesized compounds can be confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary based on their structure and substituents. They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of such compounds in exploring biological activities. For instance, Xu Li-feng et al. (2011) detailed the synthesis and characterization of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential for extensive biological applications (Xu Li-feng, 2011). This work contributes to the broader understanding of the chemical properties of pyrazolo[1,5-a]pyrimidine compounds and their potential uses.

Potential Medicinal Applications

The research on pyrazolo[1,5-a]pyrimidines extends into potential medicinal applications, including the exploration of their antitumor activities. Jin Liu Jin Liu et al. (2020) synthesized a related compound, demonstrating significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, highlighting promising anticancer activities (Jin Liu Jin Liu, Juan Zhao Juan Zhao, Jiu fu Lu Jiu fu Lu, 2020). Such studies indicate the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new cancer treatments.

Material Science Applications

The structural properties of pyrazolo[1,5-a]pyrimidine derivatives make them of interest in material science. For example, the investigation into the hydrogen-bonded chains and sheet structures of similar compounds by J. Portilla et al. (2005) provides insight into the molecular arrangement and potential material science applications, such as in the design of molecular electronics or advanced composite materials (J. Portilla, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).

Mechanism of Action

While the specific mechanism of action for “2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is not available, pyrazolo[1,5-a]pyrimidines have been found to possess a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Future Directions

The field of pyrazolo[1,5-a]pyrimidines is a growing area of research, with a focus on synthetic strategies and their applications as biologically active moieties . The development of new synthetic pathways and the exploration of their medicinal properties are potential future directions .

properties

IUPAC Name

11-methyl-N-(3-methylphenyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-15-8-6-11-18(14-15)24-22-19-12-7-13-20(19)25-23-21(16(2)26-27(22)23)17-9-4-3-5-10-17/h3-6,8-11,14,24H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDLXZGPOMQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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